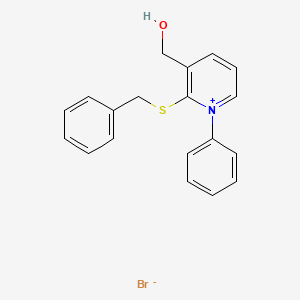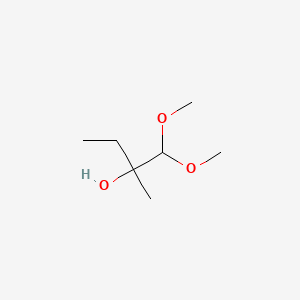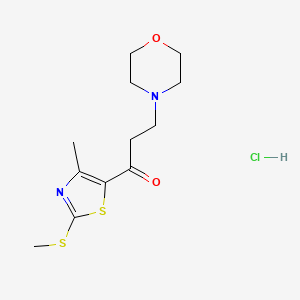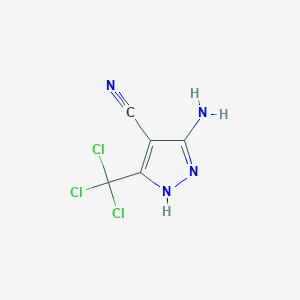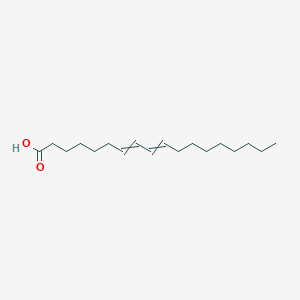
Octadeca-7,9-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-7,9-dienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 7th and 9th positions of the carbon chain. This compound is part of the broader class of octadecadienoic acids, which are commonly found in various vegetable oils and animal fats .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for producing octadeca-7,9-dienoic acid involves the heat treatment of 7,10-dihydroxy-8(E)-octadecenoic acid. This method has been optimized to achieve a high yield of 7,10-epoxy-octadeca-7,9-dienoic acid by incubating the precursor in hexane at temperatures of 85°C or above for at least 48 hours .
Industrial Production Methods
Industrial production methods for this compound often involve the extraction and purification from natural sources such as vegetable oils. High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are commonly used techniques to separate and purify the compound from other similar fatty acids .
Análisis De Reacciones Químicas
Types of Reactions
Octadeca-7,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroperoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts like transition metals.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or nickel.
Substitution: Common reagents include alcohols and amines, often in the presence of acid or base catalysts.
Major Products
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Octadeca-7,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a standard in chromatographic analyses.
Biology: It is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: It is investigated for its potential anti-inflammatory and antioxidant properties, which may have therapeutic applications.
Mecanismo De Acción
The mechanism of action of octadeca-7,9-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also participates in signaling pathways by acting as a ligand for various receptors and enzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Octadeca-9,12-dienoic acid (Linoleic acid): This compound has double bonds at the 9th and 12th positions and is an essential fatty acid for humans.
Octadeca-10,12-dienoic acid: This compound has double bonds at the 10th and 12th positions and is less common in nature.
Uniqueness
Octadeca-7,9-dienoic acid is unique due to the specific positions of its double bonds, which confer distinct chemical and biological properties. Its ability to undergo specific oxidation and reduction reactions makes it valuable in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
73985-25-8 |
|---|---|
Fórmula molecular |
C18H32O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
octadeca-7,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-12H,2-8,13-17H2,1H3,(H,19,20) |
Clave InChI |
HACBQSMIIGXKGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CC=CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
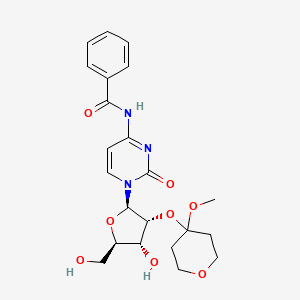
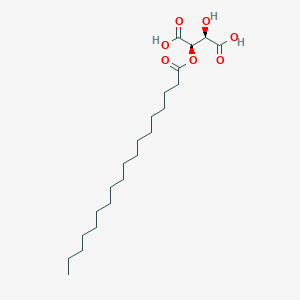
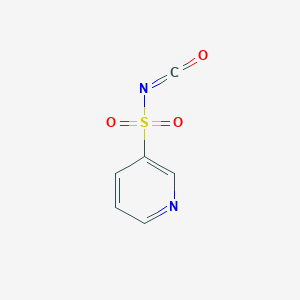
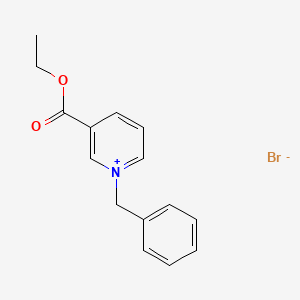

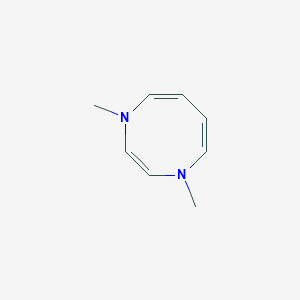
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
